- Biosynthesis and biological activity of enniatins, Pharmazie, 2007, 62(8), 563-568

Cas no 917-13-5 (Enniatin B)

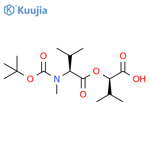

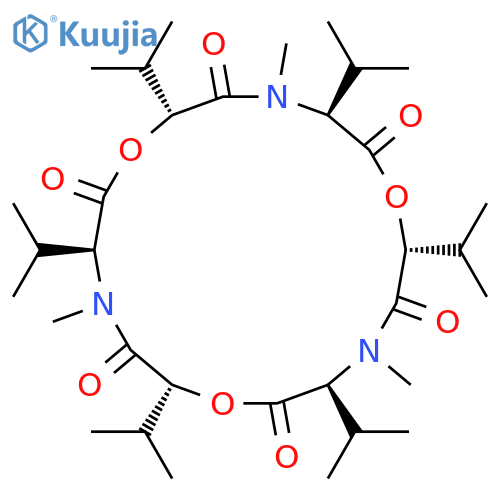

Enniatin B structure

Nombre del producto:Enniatin B

Enniatin B Propiedades químicas y físicas

Nombre e identificación

-

- Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl]

- Enniatin B

- [ "" ]

- 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, cyclic peptide deriv. (ZCI)

- Enniatin B (6CI, 7CI, 8CI)

- Cyclo(3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl-3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl-3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl)

- E 5411

- UNII-H02S2TZR95

- 1ST001560

- Q27133360

- ACon0_000434

- CHEBI:64649

- SCHEMBL20335498

- NS00094905

- ENNIATIN B [MI]

- BE162722

- CYCLO((2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL)

- CHEMBL469036

- SMR000440570

- BRD-K01613490-001-01-9

- 2,8,14-Triaza-3,6,9,12,15,18-hexakis(methylethyl)-2,8,14-trimethyl-5,11,17-trioxacyclooctadecane-1,4,7,10,13,16-hexaone

- 1ST001560-100

- MLS000876784

- ACon1_001415

- HY-N3806

- (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- DTXSID30891862

- CS-0024254

- Enniatin B Solution in Acetonitrile, 100ug/mL

- (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-Hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexaone

- 917-13-5

- Enniatins

- (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15, 18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8, 11,14,17-hexone

- 3-N-Methylvaline Enniatin

- MEGxm0_000284

- (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- HMS2269N19

- NCGC00180529-01

- AKOS032948909

- H02S2TZR95

- G12519

- (3s,6r,9s,12r,18r)-3,9,15-tris((2s)-butan-2-yl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- 6,12,18-triisopropyl-4,10,16-trimethyl-3,9,15-tris(sec-butyl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- 4,10,16-trimethyl-3,6,9,12,15,18-hexakis(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- (3s,6r,9s,12r,18r)-3,9,15-tris[(2s)-butan-2-yl]-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

- DA-73116

- DTXCID301031283

-

- MDL: MFCD00236425

- Renchi: 1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1

- Clave inchi: MIZMDSVSLSIMSC-VYLWARHZSA-N

- Sonrisas: C([C@H]1OC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C1=O)(C)C

Atributos calculados

- Calidad precisa: 639.40900

- Masa isotópica única: 639.409

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 12

- Recuento de átomos pesados: 45

- Cuenta de enlace giratorio: 6

- Complejidad: 952

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 6

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 140A^2

- Xlogp3: 6.5

Propiedades experimentales

- Color / forma: Powder

- Denso: 1.036

- Punto de ebullición: 827°Cat760mmHg

- Punto de inflamación: 454°C

- índice de refracción: 1.459

- Disolución: DMSO: soluble10mg/mL

- PSA: 139.83000

- Logp: 2.96610

Enniatin B Información de Seguridad

- Número de transporte de mercancías peligrosas:UN 2811

- Código de categoría de peligro: 23/24/25

- Instrucciones de Seguridad: 45

-

Señalización de mercancías peligrosas:

- Período de Seguridad:6.1(a)

- Condiciones de almacenamiento:Store at room temperature, 2-8 ℃ is better

- Grupo de embalaje:I

- Categoría de embalaje:I

- Nivel de peligro:6.1(a)

Enniatin B PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| LKT Labs | E537334-5 mg |

Enniatin B |

917-13-5 | ≥98% | 5mg |

$1,171.30 | 2023-07-11 | |

| TRC | E556005-500μg |

Enniatin B |

917-13-5 | 500μg |

$ 215.00 | 2022-06-05 | ||

| TRC | E556005-5mg |

Enniatin B |

917-13-5 | 5mg |

$1430.00 | 2023-05-18 | ||

| ChemScence | CS-0024254-5mg |

Enniatin B |

917-13-5 | 5mg |

$1500.0 | 2022-04-26 | ||

| Apollo Scientific | BIE9700-5mg |

Enniatin B |

917-13-5 | 5mg |

£665.00 | 2025-02-21 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-202150-1 mg |

Enniatin B, |

917-13-5 | 90% (HPLC) | 1mg |

¥1,060.00 | 2023-07-11 | |

| BioAustralis | BIA-E1167-5mg |

Enniatin B |

917-13-5 | >95% by HPLC | 5mg |

$790.00 | 2024-07-19 | |

| Ambeed | A411589-5mg |

(3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-Hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexaone |

917-13-5 | 98% | 5mg |

$342.0 | 2023-07-11 | |

| 1PlusChem | 1P00GSAD-1mg |

Enniatin B |

917-13-5 | ≥95% | 1mg |

$152.00 | 2025-02-27 | |

| 1PlusChem | 1P00GSAD-5mg |

Enniatin B |

917-13-5 | ≥95% | 5mg |

$716.00 | 2025-02-27 |

Enniatin B Métodos de producción

Synthetic Routes 1

Condiciones de reacción

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

Referencia

- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079

Synthetic Routes 3

Condiciones de reacción

Referencia

- A convenient synthesis of naturally-occurring cyclic peptolides, Peptide Science, 2006, 43, 66-67

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

1.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

1.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

Referencia

- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079

Synthetic Routes 5

Condiciones de reacción

Referencia

- Synthesis of enniatin B stereoisomers, Chemische Berichte, 1968, 101(5), 1532-9

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

2.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

2.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

Referencia

- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

Referencia

- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

4.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

4.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

Referencia

- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 30 min, rt

1.2 overnight, rt

2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

1.2 overnight, rt

2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

Referencia

- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C

2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C

2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C

5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C

5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C

Referencia

- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079

Enniatin B Raw materials

- (2R)-2-Hydroxy-3-methylbutanoic Acid

- tert-Butoxycarbonyl-D-valine

- L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-,(1R)-1-carboxy-2-methylpropyl ester

- L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-,(1R)-2-methyl-1-[(phenylmethoxy)carbonyl]propyl ester

- L-Valine, N-methyl-, (1R)-2-methyl-1-[(phenylmethoxy)carbonyl]propyl ester, hydrochloride (1:1)

- (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

- Benzyl (2R)-2-hydroxy-3-methylbutanoate

Enniatin B Preparation Products

Enniatin B Literatura relevante

-

Kristin J. Labby,Stoyan G. Watsula,Sylvie Garneau-Tsodikova Nat. Prod. Rep. 2015 32 641

-

David E. Fenton Chem. Soc. Rev. 1977 6 325

-

D. W. Russell Q. Rev. Chem. Soc. 1966 20 559

-

Mirko Peitzsch,Michael Sulyok,Martin T?ubel,Vinay Vishwanath,Esmeralda Krop,Alicia Borràs-Santos,Anne Hyv?rinen,Aino Nevalainen,Rudolf Krska,Lennart Larsson J. Environ. Monit. 2012 14 2044

-

Liwen Zhang,Chen Wang,Kang Chen,Weimao Zhong,Yuquan Xu,István Molnár Nat. Prod. Rep. 2023 40 62

917-13-5 (Enniatin B) Productos relacionados

- 19893-23-3(Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl])

- 64763-82-2(Bassianolide)

- 11113-62-5(Enniatin complex)

- 4530-21-6(Enniatin A1)

- 19914-20-6(Enniatin B1)

- 2503-13-1(Enniatin A)

- 2001-95-8(Valinomycin)

- 4151-51-3(0,0,0-Tris-(4-Isocyanatophenyl)Thiophosphate)

- 2172591-04-5(1-(1,5-Dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride)

- 17466-07-8(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide)

Proveedores recomendados

PRIBOLAB PTE.LTD

(CAS:917-13-5)Pribolab®Enniatin B

Pureza:99%/99%/99%

Cantidad:1mg/5mg/10mg

Precio ($):Informe/Informe/Informe